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Compound of Interest

Compound Name: N-methyloxepan-4-amine

Cat. No.: B15303461 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the structure elucidation of N-
methyloxepan-4-amine. Due to the limited availability of published data on this specific

compound, this document outlines a plausible synthetic route via reductive amination and

presents the predicted spectroscopic data based on fundamental principles of nuclear

magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry

(MS). Detailed experimental protocols for the synthesis and characterization are provided to

guide researchers in the practical investigation of this and structurally related molecules.

Proposed Synthesis
A reliable and efficient method for the synthesis of N-methyloxepan-4-amine is the reductive

amination of oxepan-4-one with methylamine. This two-step, one-pot reaction involves the

formation of an intermediate imine, which is subsequently reduced to the target secondary

amine.

A common reducing agent for this transformation is sodium cyanoborohydride (NaBH₃CN) or

sodium triacetoxyborohydride (NaBH(OAc)₃), as they are mild enough not to reduce the ketone

starting material but will readily reduce the iminium ion intermediate. The reaction is typically

carried out in a protic solvent such as methanol or ethanol under weakly acidic conditions to

facilitate imine formation.
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Predicted Spectroscopic Data for Structure
Elucidation
The following sections detail the predicted spectroscopic data for N-methyloxepan-4-amine,

which are essential for its structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a

molecule.

2.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum of N-methyloxepan-4-amine is expected to show distinct signals

for the protons on the oxepane ring and the N-methyl group. The chemical shifts are influenced

by the electronegativity of the neighboring oxygen and nitrogen atoms.

Table 1: Predicted ¹H NMR Data for N-methyloxepan-4-amine

Protons
Predicted Chemical
Shift (δ, ppm)

Multiplicity Integration

H-1 (N-H) 1.5 - 2.5 Broad Singlet 1H

H-2, H-7 (α to O) 3.6 - 3.8 Multiplet 4H

H-3, H-6 (β to O) 1.7 - 1.9 Multiplet 4H

H-4 (CH-N) 2.8 - 3.0 Multiplet 1H

H-5 (N-CH₃) 2.3 - 2.5 Singlet 3H

2.1.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon

environments in the molecule.

Table 2: Predicted ¹³C NMR Data for N-methyloxepan-4-amine

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b15303461?utm_src=pdf-body
https://www.benchchem.com/product/b15303461?utm_src=pdf-body
https://www.benchchem.com/product/b15303461?utm_src=pdf-body
https://www.benchchem.com/product/b15303461?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15303461?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Carbon Predicted Chemical Shift (δ, ppm)

C-2, C-7 (α to O) 68 - 72

C-3, C-6 (β to O) 30 - 35

C-4 (C-N) 55 - 60

C-5 (N-CH₃) 33 - 37

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For N-
methyloxepan-4-amine, the key characteristic absorptions are from the N-H and C-N bonds of

the secondary amine and the C-O bond of the ether.

Table 3: Predicted IR Absorption Data for N-methyloxepan-4-amine

Functional Group
Predicted Absorption
Range (cm⁻¹)

Intensity

N-H Stretch 3300 - 3500 Weak to Medium, Sharp

C-H Stretch (Aliphatic) 2850 - 3000 Medium to Strong

N-H Bend 1550 - 1650 Variable

C-O Stretch (Ether) 1050 - 1150 Strong

C-N Stretch 1020 - 1250 Weak to Medium

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For N-methyloxepan-4-amine, electron ionization (EI) would likely lead to a

detectable molecular ion peak and characteristic fragment ions. The presence of an odd

number of nitrogen atoms results in an odd nominal molecular weight, according to the nitrogen

rule.[1]

Table 4: Predicted Mass Spectrometry Data for N-methyloxepan-4-amine
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Ion m/z (Predicted) Description

[M]⁺ 129 Molecular Ion

[M-H]⁺ 128 Loss of a hydrogen radical

[M-CH₃]⁺ 114 Loss of a methyl radical

[C₄H₈NO]⁺ 86 Alpha-cleavage

[C₃H₇N]⁺ 57 Alpha-cleavage

Experimental Protocols
Synthesis and Purification of N-methyloxepan-4-amine
Materials:

Oxepan-4-one

Methylamine (40% in water or as hydrochloride salt)

Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

Methanol

Glacial acetic acid

Diethyl ether

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine

Anhydrous magnesium sulfate (MgSO₄)

Round-bottom flask

Magnetic stirrer and stir bar

Condenser
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Separatory funnel

Rotary evaporator

Procedure:

To a round-bottom flask charged with a magnetic stir bar, add oxepan-4-one (1 equivalent)

and methanol.

Add methylamine (1.2 equivalents). If using the hydrochloride salt, add an equivalent of a

non-nucleophilic base like triethylamine.

Adjust the pH of the solution to 6-7 by the dropwise addition of glacial acetic acid.

Stir the mixture at room temperature for 1 hour to facilitate imine formation.

Slowly add sodium cyanoborohydride (1.5 equivalents) in portions. Caution: NaBH₃CN is

toxic and should be handled in a fume hood.

Stir the reaction mixture at room temperature for 24 hours.

Quench the reaction by the slow addition of water.

Remove the methanol under reduced pressure using a rotary evaporator.

Basify the aqueous residue with a saturated NaHCO₃ solution to a pH of >9.

Extract the aqueous layer with diethyl ether (3 x 50 mL).

Combine the organic layers and wash with brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure

to yield the crude product.

Purify the crude product by column chromatography on silica gel or by distillation under

reduced pressure.

Spectroscopic Characterization
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3.2.1. NMR Sample Preparation

Dissolve 5-10 mg of purified N-methyloxepan-4-amine in approximately 0.7 mL of

deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

Filter the solution through a pipette with a small cotton plug into a clean, dry NMR tube.

Cap the NMR tube and acquire ¹H and ¹³C NMR spectra.

3.2.2. IR Spectroscopy Sample Preparation (Neat Liquid)

Ensure the ATR crystal of the FTIR spectrometer is clean.

Place a small drop of the purified liquid N-methyloxepan-4-amine directly onto the ATR

crystal.

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

3.2.3. Mass Spectrometry Sample Preparation

Prepare a dilute solution of the purified compound in a volatile organic solvent such as

methanol or acetonitrile (approximately 1 mg/mL).

Introduce the sample into the mass spectrometer via direct infusion or through a gas

chromatography (GC-MS) or liquid chromatography (LC-MS) system.

Acquire the mass spectrum using an appropriate ionization technique (e.g., Electron

Ionization - EI or Electrospray Ionization - ESI).

Visualization of Synthetic Workflow
The following diagram illustrates the proposed synthetic pathway for N-methyloxepan-4-
amine.
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Caption: Proposed synthesis of N-methyloxepan-4-amine via reductive amination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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